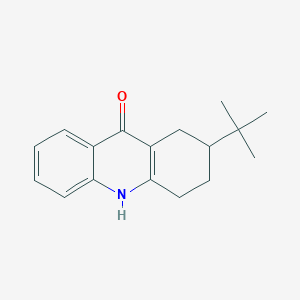
2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one, also known as THA, is a synthetic compound that has been extensively studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. THA is a member of the acridine family of compounds and has been found to exhibit a wide range of biological activities.
Mechanism of Action
2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one has been found to interact with a number of biological targets, including acetylcholinesterase, monoamine oxidase, and NMDA receptors. This compound has been found to inhibit acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, this compound can increase the levels of acetylcholine in the brain, which can improve cognitive function. This compound has also been found to inhibit monoamine oxidase, which is an enzyme that breaks down neurotransmitters such as dopamine and serotonin. By inhibiting monoamine oxidase, this compound can increase the levels of these neurotransmitters in the brain, which can improve mood and cognitive function. This compound has also been found to modulate NMDA receptors, which are involved in learning and memory.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects, including neuroprotection, anti-inflammatory effects, and antioxidant effects. This compound has been found to protect neurons from oxidative stress and to reduce inflammation in the brain. This compound has also been found to improve mitochondrial function, which can improve energy production in the brain.
Advantages and Limitations for Lab Experiments
2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one has several advantages for lab experiments, including its high potency and selectivity for biological targets. This compound is also relatively easy to synthesize and has a well-established structure-activity relationship. However, this compound has several limitations for lab experiments, including its poor solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on 2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one, including the development of more potent and selective analogs, the investigation of its potential in treating other neurodegenerative diseases, and the exploration of its mechanism of action at the molecular level. Additionally, the use of this compound in combination with other drugs or therapies may enhance its therapeutic potential.
Synthesis Methods
2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one can be synthesized through several methods, including the Pictet-Spengler reaction and the Bischler-Napieralski reaction. The Pictet-Spengler reaction involves the condensation of tryptamine with an aldehyde or ketone in the presence of an acid catalyst. The Bischler-Napieralski reaction involves the cyclization of a β-phenethylamine with a carbonyl compound in the presence of an acid catalyst.
Scientific Research Applications
2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one has been extensively studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been found to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease. This compound has also been found to exhibit neuroprotective effects and to enhance cognitive function in animal models.
properties
IUPAC Name |
2-tert-butyl-2,3,4,10-tetrahydro-1H-acridin-9-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-17(2,3)11-8-9-15-13(10-11)16(19)12-6-4-5-7-14(12)18-15/h4-7,11H,8-10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCNUHPZARTKBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C(=O)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

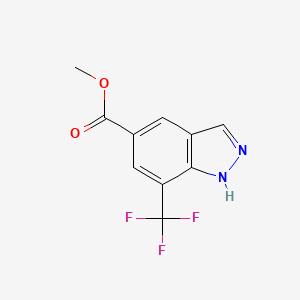
![N-1,3-benzodioxol-5-yl-2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B3018995.png)
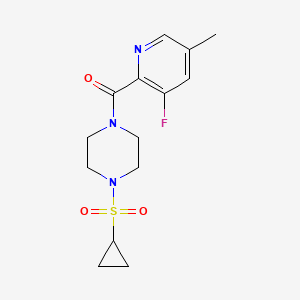
![2-Cyclopropyl-1-[1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]benzimidazole](/img/structure/B3018998.png)
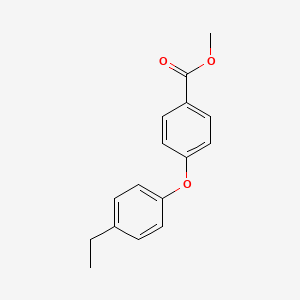
![4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl benzenesulfonate](/img/structure/B3019000.png)
![3-((5-(butylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3019001.png)
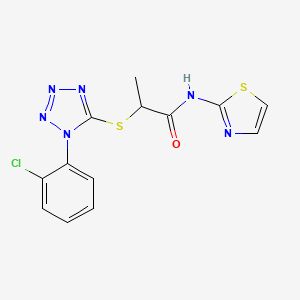
![2,6-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B3019003.png)
![Methyl 3-[5-(benzylcarbamoyl)furan-2-yl]thiophene-2-carboxylate](/img/structure/B3019005.png)
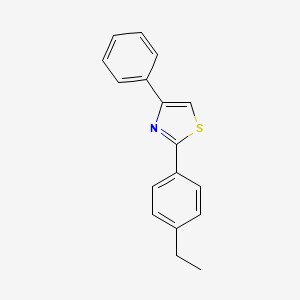
![3-[(4-Chlorophenyl)methyl]-1-phenylthiourea](/img/structure/B3019011.png)
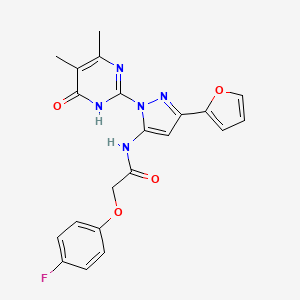
![[4-[(3-Methylphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B3019014.png)